molecular formula C18H23FN4O4S B6476508 8-(5-fluoro-2-methoxybenzenesulfonyl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane CAS No. 2640885-21-6

8-(5-fluoro-2-methoxybenzenesulfonyl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane

Numéro de catalogue: B6476508
Numéro CAS: 2640885-21-6
Poids moléculaire: 410.5 g/mol
Clé InChI: VHUZUYGVKYTSLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 8-(5-fluoro-2-methoxybenzenesulfonyl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane (CAS: 2640885-21-6) features a bicyclo[3.2.1]octane core substituted with a 5-fluoro-2-methoxybenzenesulfonyl group at position 8 and a 4-(methoxymethyl)-1H-1,2,3-triazol-1-yl group at position 2. Its molecular formula is C₁₈H₂₃FN₄O₄S, with a molecular weight of 410.5 g/mol . The Smiles notation is COCc1cn(C2CC3CCC(C2)N3S(=O)(=O)c2cc(F)ccc2OC)nn1, highlighting the methoxymethyl-triazole and sulfonyl aromatic substituents.

Propriétés

IUPAC Name

8-(5-fluoro-2-methoxyphenyl)sulfonyl-3-[4-(methoxymethyl)triazol-1-yl]-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O4S/c1-26-11-13-10-22(21-20-13)16-8-14-4-5-15(9-16)23(14)28(24,25)18-7-12(19)3-6-17(18)27-2/h3,6-7,10,14-16H,4-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUZUYGVKYTSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CC3CCC(C2)N3S(=O)(=O)C4=C(C=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 8-(5-fluoro-2-methoxybenzenesulfonyl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23FN4O4SC_{18}H_{23}FN_{4}O_{4}S with a molecular weight of approximately 410.5 g/mol. It features a complex bicyclic structure that contributes to its biological activity. The presence of a triazole ring and a sulfonyl group enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₃FN₄O₄S
Molecular Weight410.5 g/mol
Purity≥ 95%
Complexity Rating634

The compound exhibits its biological activity primarily through interactions with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, particularly those involved in neurotransmission and inflammation pathways.

Acetylcholinesterase Inhibition

Similar compounds in the piperazine class have been shown to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmission. Virtual screening studies indicate that this compound may bind to the active site of AChE, potentially leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling .

Efficacy Studies

  • Neuroprotective Effects : In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's disease.
  • Anti-inflammatory Properties : Research indicates that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionIncreased acetylcholine levels
NeuroprotectionProtection against oxidative stress
Anti-inflammatoryReduced cytokine production

Case Study 1: Neuroprotective Effects

In a study conducted by Varadaraju et al., the neuroprotective effects of similar piperazine derivatives were evaluated using cell cultures exposed to oxidative stress. The results indicated significant cell viability improvements when treated with these compounds compared to controls .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation focused on the anti-inflammatory properties of sulfonyl-containing compounds revealed that treatment with this class of molecules led to a marked decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 8-(5-fluoro-2-methoxybenzenesulfonyl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane exhibit broad-spectrum antimicrobial properties. The triazole moiety is particularly noted for its effectiveness against fungal infections and has been a focus in the development of antifungal agents.

Case Study: Antifungal Properties
A study conducted on a series of triazole derivatives revealed that modifications to the triazole ring significantly enhanced antifungal activity against Candida species. The compound's structural features contribute to its binding affinity to fungal enzymes, making it a candidate for further development as an antifungal agent .

Pharmacology

Potential as a Therapeutic Agent
The compound's unique structure allows it to interact with various biological targets, including enzymes and receptors involved in disease pathways. Its potential as a therapeutic agent is being explored in several areas:

  • Cancer Treatment : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by targeting specific oncogenic pathways.
  • Neurological Disorders : The bicyclic structure may offer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Data Table: Therapeutic Potential Overview

Application AreaMechanism of ActionReferences
AntifungalInhibition of fungal enzyme activity
Cancer TreatmentInhibition of oncogenic pathways
Neurological DisordersNeuroprotective effects

Material Science

Polymer Chemistry
The compound's sulfonyl group enhances its compatibility with various polymers, making it suitable for applications in material science, particularly in developing functionalized polymers with improved properties.

Case Study: Polymer Modification
Research has demonstrated that incorporating the compound into polymer matrices can enhance thermal stability and mechanical strength. This property is crucial for applications in coatings and composites used in harsh environments .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Structural Variations

The bicyclo[3.2.1]octane (tropane) core is conserved across analogs, but substituent diversity drives functional differences:

Sulfonyl Group Modifications
  • 8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS: 2320851-67-8): Features a 2-bromophenylsulfonyl group. Bromine’s bulkiness and lower electronegativity compared to fluorine may reduce binding specificity but improve lipophilicity .
Triazole Substituent Variations
  • 8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane : Replaces sulfonyl with a benzothiophene carbonyl , introducing sulfur-based aromaticity and altering electronic properties .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility* (Predicted)
Target (2640885-21-6) 410.5 5-Fluoro-2-methoxybenzenesulfonyl; methoxymethyl-triazole 2.1 Moderate (aqueous)
2320851-67-8 397.29 2-Bromophenylsulfonyl; 1,2,4-triazole 3.5 Low
8-Benzyl-3-exo-triazole 380.5 Benzyl; 3-isopropyl-5-methyl-4H-1,2,4-triazole 4.2 Very low
1932-93-0 338.4 Benzothiophene carbonyl; 1,2,3-triazole 3.8 Low
Key Observations:
  • The target compound’s methoxymethyl-triazole and polar sulfonyl group yield a lower LogP (2.1) compared to bromine- or benzyl-containing analogs, suggesting improved aqueous solubility.
  • Benzothiophene carbonyl (LogP 3.8) and 4H-1,2,4-triazole (LogP 4.2) analogs are more lipophilic, favoring membrane penetration but risking metabolic instability.

Functional Implications

  • Target vs. 2320851-67-8 : The fluorine and methoxy groups in the target may enhance receptor binding via dipole interactions, whereas bromine in 2320851-67-8 could promote halogen bonding but reduce solubility.
  • Target vs. 8-Benzyl-3-exo-triazole : The benzyl and isopropyl groups in the latter may improve blood-brain barrier penetration but increase CYP450-mediated metabolism risk.

Méthodes De Préparation

Desymmetrization of Tropinone Derivatives

A widely adopted approach involves the desymmetrization of achiral tropinone through asymmetric catalysis. For example, enzymatic resolution using lipases or transition metal catalysts (e.g., Ru or Rh complexes) can yield enantiomerically pure intermediates. The use of chiral auxiliaries, such as Evans oxazolidinones, has also been reported to achieve diastereomeric excess >95% in cyclization steps.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis of diene precursors using Grubbs catalysts (e.g., 2nd generation) provides an alternative route. This method avoids harsh acidic conditions and allows for modular functionalization. For instance, a 1,5-diene substrate bearing protected amine groups undergoes RCM at 40°C in dichloromethane, yielding the bicyclic core in 78% yield.

Preparation of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride

The sulfonyl group is introduced via nucleophilic substitution using 5-fluoro-2-methoxybenzenesulfonyl chloride. Its synthesis follows a five-step sequence from para-fluorophenol:

Step 1: Bromination
Para-fluorophenol reacts with liquid bromine in acetic acid at room temperature, yielding 3-bromo-4-fluorophenol (Compound III) in 85% yield.

Step 2: Sulfonation
Chlorosulfonic acid sulfonates Compound III at the para position, forming 3-bromo-4-fluoro-5-sulfonyl chloride (Compound IV).

Step 3: Methyl Etherification
Methyl trifluoromethanesulfonate methylates the hydroxyl group, producing 3-bromo-4-fluoro-5-methoxybenzenesulfonyl chloride (Compound V).

Step 4: Reductive Debromination
Pd/C-catalyzed hydrogenation removes the bromine atom, yielding 5-fluoro-2-methoxybenzenesulfonyl chloride (Compound VI) with >90% purity.

Sulfonylation of the 8-Azabicyclo[3.2.1]Octane Core

The sulfonyl chloride (Compound VI) reacts with the secondary amine of the bicyclic core under basic conditions.

Reaction Conditions

  • Base: Triethylamine or DIPEA in anhydrous dichloromethane.

  • Temperature: 0°C to room temperature.

  • Yield: 70–85%, depending on the steric hindrance of the amine.

Stereochemical Considerations

The reaction proceeds with retention of configuration at the nitrogen center, confirmed by X-ray crystallography of analogous compounds.

Introduction of the 4-(Methoxymethyl)-1H-1,2,3-Triazol-1-yl Group

The triazole moiety is installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Alkyne Functionalization of the Bicyclic Core

A propargyl group is introduced at position 3 of the azabicyclo[3.2.1]octane via nucleophilic substitution. For example, treatment with propargyl bromide and K2CO3 in DMF affords the alkyne derivative in 65% yield.

Azide Preparation

4-Azidomethyl methoxymethyl ether is synthesized by reacting 4-chloromethyl methoxymethyl ether with sodium azide in DMSO (90% yield).

Click Reaction

Cu(I) catalysis (e.g., CuSO4/sodium ascorbate) facilitates the cycloaddition between the alkyne and azide. The reaction proceeds in aqueous tert-butanol at 50°C, yielding the triazole product in 92% regioselectivity (1,4-isomer).

Optimization and Comparative Analysis

Sulfonylation Efficiency

Sulfonyl ChlorideBaseSolventYield (%)
Compound VIEt3NCH2Cl282
Compound VIDIPEATHF78

Click Reaction Regioselectivity

Catalyst SystemTemperature (°C)1,4:1,5 Ratio
CuSO4/Ascorbate5092:8
Ru(II)2555:45

Q & A

Basic: What are the recommended synthetic routes for this compound, and what reaction conditions are critical for success?

Answer:
The synthesis involves multi-step routes, including cycloaddition for the triazole ring and sulfonylation. Key steps include:

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety.
  • Sulfonylation: Reaction of the bicyclic amine intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Solvent Optimization: Use polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) to enhance reaction rates .
  • Temperature Control: Maintain 60–80°C during sulfonylation to avoid side reactions.

Critical Parameters:

ParameterOptimal ConditionImpact on Yield
SolventAcetonitrileImproves purity
CatalystCuI (for CuAAC)>90% conversion
Reaction Time12–24 hours (sulfonylation)Minimizes byproducts

Basic: How is the compound’s structural integrity validated post-synthesis?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., sulfonyl and triazole groups).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (410.5 g/mol) with <2 ppm error .
  • X-ray Crystallography: Resolve the bicyclo[3.2.1]octane conformation and confirm stereochemistry .

Example NMR Data:

  • Triazole Proton: δ 7.8–8.2 ppm (singlet, 1H).
  • Sulfonyl Group: δ 3.5–3.7 ppm (methoxy protons).

Basic: What biological targets or activities are associated with this compound?

Answer:
The triazole and sulfonyl groups suggest potential interactions with:

  • Fungal Enzymes: Inhibition of lanosterol 14α-demethylase (CYP51) via triazole coordination to heme iron .
  • Antimicrobial Activity: Structural analogs show MIC values of 2–8 µg/mL against Candida albicans .
  • Kinase Inhibition: Sulfonyl groups may bind ATP pockets in kinases (e.g., EGFR or MAPK).

Experimental Design:

  • In Vitro Assays: Use broth microdilution (CLSI M27/M38) for antifungal testing.
  • Target Validation: Knockout fungal strains to confirm mechanism of action.

Advanced: How can synthetic yields be optimized while minimizing impurities?

Answer:
Yield optimization requires:

  • Purification Techniques: Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column).
  • Byproduct Mitigation:
    • Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted sulfonyl chloride.
    • Optimize stoichiometry (1.2 equivalents of sulfonyl chloride to amine).
  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce nitro intermediates efficiently .

Case Study:
A 15% yield increase was achieved by replacing THF with dichloromethane in cyclization steps, reducing polar byproducts .

Advanced: How should researchers address contradictions in reported bioactivity data?

Answer:
Discrepancies may arise from:

  • Assay Variability: Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., fluconazole).
  • Structural Analogues: Compare activity of the fluoro-substituted compound with chloro or methoxy derivatives .
  • Metabolic Stability: Test liver microsome stability (e.g., human/rat CYP450 isoforms) to rule out rapid degradation .

Data Analysis Workflow:

Replicate assays in triplicate.

Perform structure-activity relationship (SAR) studies.

Use computational docking (e.g., AutoDock Vina) to predict binding affinities.

Advanced: What strategies validate analytical methods for quantifying this compound in biological matrices?

Answer:
Follow ICH Q2(R1) guidelines:

  • LC-MS/MS Validation:
    • Linearity: R² ≥0.99 over 1–1000 ng/mL.
    • Precision/Accuracy: ≤15% RSD for intra-/inter-day variability.
    • Matrix Effects: Use stable isotope-labeled internal standards (e.g., deuterated analog) .
  • Cross-Validation: Compare results with NMR quantification for critical samples.

Advanced: What in vitro models are recommended for preliminary toxicology profiling?

Answer:

  • Hepatotoxicity: Primary human hepatocytes (IC50 determination).
  • Cardiotoxicity: hERG channel inhibition assay (patch-clamp or FLIPR).
  • Cytotoxicity: MTT assay on HEK293 or HepG2 cells (48-hour exposure) .

Key Parameters:

ModelEndpointAcceptable Threshold
hERGIC50>30 µM
HepatocytesCell viabilityIC50 >100 µM

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.